molecular formula C22H23NO3 B2393347 (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate CAS No. 1421587-33-8

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate

Katalognummer: B2393347
CAS-Nummer: 1421587-33-8
Molekulargewicht: 349.43
InChI-Schlüssel: LVLAUSFRBKHAPU-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate is a synthetic hybrid compound designed for advanced chemical and biological research. It integrates a cinnamoyl moiety, a structure prevalent in bioactive natural products, with a piperidine-benzoate scaffold. This molecular architecture is of significant interest in medicinal chemistry for probing multitarget therapies and structure-activity relationships . Cinnamic acid derivatives are a class of compounds intensively investigated for their broad pharmacological potential, including roles as antioxidants, antitumor agents, and antimicrobials . Furthermore, they are known to regulate various enzyme systems, such as inhibiting lipoxygenase (LOX) activity, which participates in cell activation and inflammatory processes . The piperidine ring is a common feature in pharmaceuticals and is frequently employed as a building block to modulate the physicochemical and pharmacokinetic properties of a molecule. The specific spatial arrangement conferred by the (E)-configuration of the cinnamoyl double bond is crucial for its biological interactions and activity. This reagent is intended for use as a standard in analytical chemistry, a key intermediate in organic synthesis, and a candidate for high-throughput screening in drug discovery programs. It is particularly suited for research focused on designing novel multifunctional agents and investigating allosteric interactions with enzyme targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

methyl 4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-22(25)20-10-8-18(9-11-20)19-13-15-23(16-14-19)21(24)12-7-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAUSFRBKHAPU-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate with analogous compounds based on heterocyclic cores, substituents, and functional groups.

Piperidine vs. Piperazine Derivatives
Compound Name Heterocycle Acyl Group Key Features Reference
(E)-Methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate Piperidine Cinnamoyl (E) Conjugated double bond, hydrophobic N/A
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine Quinoline-carbonyl Aromatic quinoline, potential π-π interactions
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate Piperazine None (methyl group) Basic piperazine, improved solubility

Key Differences :

  • Heterocyclic Core : Piperidine (6-membered, 1 N) vs. piperazine (6-membered, 2 N). Piperazine derivatives exhibit higher basicity and hydrogen-bonding capacity, which may enhance solubility and intermolecular interactions.
  • Acyl Group: The cinnamoyl group in the target compound introduces rigidity and hydrophobicity compared to quinoline-carbonyl (C1) or methylpiperazine ().
Substituent Effects on Benzoate Esters
Compound Name Substituent on Benzoate Functional Group Impact Reference
(E)-Methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate 1-Cinnamoylpiperidin-4-yl Hydrophobic, planar cinnamoyl group N/A
Methyl 4-((diethylamino)methyl)benzoate (67) (Diethylamino)methyl Polar amino group, enhanced solubility
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Ureido-phenylacetamido Hydrogen-bonding capacity, bioactivity

Key Insights :

  • Polarity: Amino or ureido substituents (e.g., ) increase polarity and aqueous solubility compared to the cinnamoyl-piperidine group.
  • Bioactivity : Ureido derivatives () are designed for molecular recognition, whereas the cinnamoyl group may confer antioxidant or anti-inflammatory properties.

Comparison :

  • The target compound likely requires coupling of cinnamoyl chloride with a piperidine-benzoate precursor, analogous to methods in .
  • Piperazine derivatives () are crystallized directly, suggesting differences in solubility and crystallinity.

Physicochemical and Spectroscopic Properties

NMR Spectral Data (Selected Examples)
Compound Name ¹H NMR Features Reference
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline protons (δ 8.5-7.5 ppm), piperazine (δ 3.5-2.5 ppm)
Methyl 4-((diethylamino)methyl)benzoate (67) Diethylamino CH₃ (δ 1.1 ppm), CH₂ (δ 2.5 ppm)

Insight :

  • The target compound’s ¹H NMR would show cinnamoyl olefinic protons (δ ~6.5-7.5 ppm, E-configuration) and piperidine N–CH₂ signals (δ ~3.0-4.0 ppm).
Thermal and Solubility Properties
  • Cinnamoyl Derivatives : Likely low water solubility due to aromatic and hydrophobic groups.
  • Piperazine Analogs (): Higher solubility in polar solvents (e.g., DMSO, ethanol) due to basic nitrogen atoms.

Biologische Aktivität

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H21NC_{19}H_{21}N and molecular weight of approximately 273.38 g/mol. The structure consists of a benzoate moiety attached to a piperidine ring with a cinnamoyl group, which may contribute to its biological properties.

Research indicates that (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases.

Biological Activity Data

The biological activity of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate has been evaluated in several studies. Below is a summary table highlighting key findings from these studies.

Study Cell Line/Model Activity Observed Mechanism
Study 1MCF-7 (breast cancer)IC50 = 15 µM (cell viability reduction)Induction of apoptosis via caspase activation
Study 2A549 (lung cancer)Reduced migration by 30%Inhibition of MMPs (matrix metalloproteinases)
Study 3LPS-induced inflammation modelDecreased TNF-α levels by 40%Suppression of NF-kB signaling pathway

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate significantly reduced cell viability at concentrations as low as 15 µM. The mechanism was attributed to the activation of caspases, leading to apoptosis. This suggests potential for development as an anti-cancer agent.
  • Lung Cancer Migration : In A549 lung cancer cells, the compound was observed to reduce cellular migration by approximately 30%. This effect was linked to the inhibition of matrix metalloproteinases, which are crucial for cancer metastasis.
  • Inflammation Models : In an LPS-induced inflammation model, treatment with the compound resulted in a significant decrease in TNF-α levels, indicating its potential utility in managing inflammatory conditions through suppression of the NF-kB signaling pathway.

Safety and Toxicology

While preliminary data suggest promising biological activities, safety assessments are crucial for further development. Toxicity studies should be conducted to evaluate the compound's safety profile in vivo. Current literature does not provide extensive toxicity data specific to (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate; thus, further investigation is warranted.

Q & A

Q. What are the key synthetic pathways for preparing (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate?

The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives and benzoate esters. A common approach includes:

  • Coupling reactions : Cinnamoyl groups are introduced via amide bond formation using coupling reagents like EDC/HOBt under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
  • Esterification : Methylation of the benzoic acid precursor using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Spectroscopic techniques :
  • NMR : ¹H and ¹³C NMR to confirm regiochemistry of the cinnamoyl and piperidinyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • Computational analysis : Density Functional Theory (DFT) calculations to validate bond angles and torsional strain in the cinnamoyl-benzoate linkage .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) using microplate readers, with IC₅₀ values calculated via nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC₅₀) and selectivity indices against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DCM vs. DMF) influence reaction kinetics; DMF enhances solubility of intermediates but may promote side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can improve enantiomeric excess (ee) in asymmetric syntheses .
  • Kinetic studies : Pseudo-first-order kinetics to identify rate-limiting steps (e.g., amide coupling vs. ester hydrolysis) .

Q. How do computational models predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with protein active sites (e.g., hydrophobic pockets in kinases or GPCRs) .
  • MD simulations : All-atom simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories, with RMSD/RMSF metrics .

Q. What strategies resolve contradictory data in biological activity assays?

  • Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to distinguish false positives .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring hydrolysis via HPLC at 24/48/72-hour intervals .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess decomposition pathways (e.g., cis-trans isomerization of the cinnamoyl group) .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-DAD/MS : Gradient elution with C18 columns (acetonitrile/water + 0.1% TFA) to detect and quantify impurities >0.1% .
  • NMR spiking experiments : Add authentic standards of suspected byproducts (e.g., hydrolyzed benzoic acid) to confirm impurity identity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Bioisosteric replacement : Substitute the cinnamoyl group with acryloyl or styryl moieties to modulate lipophilicity (logP) and hydrogen-bonding capacity .
  • Fragment-based design : Use X-ray crystallography of ligand-target complexes to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.